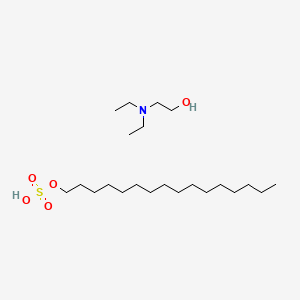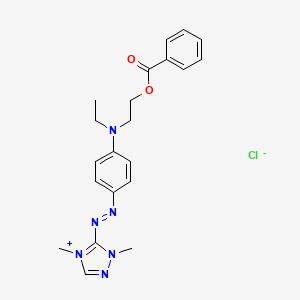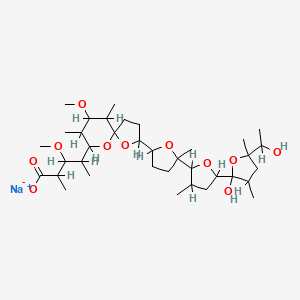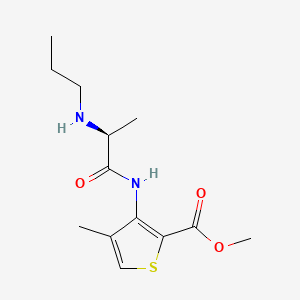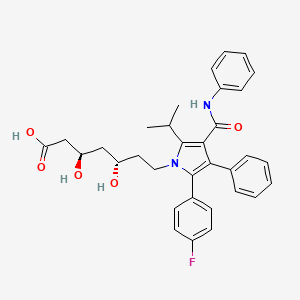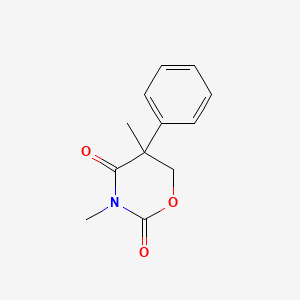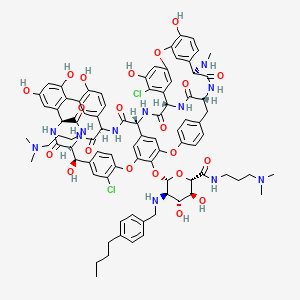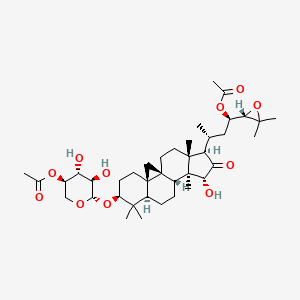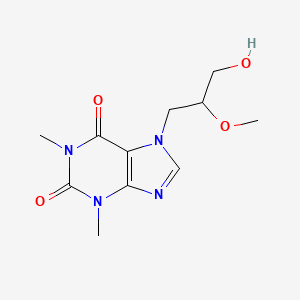
7-(3-Hydroxy-2-methoxypropyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Hydroxy-2-methoxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification at the 7-position with a 3-hydroxy-2-methoxypropyl group aims to enhance its pharmacological properties and potentially reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-2-methoxypropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin, followed by the introduction of a methoxy group. The process can be summarized as follows:
Reaction with Epichlorohydrin: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.
Methoxylation: The intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to avoid side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Hydroxy-2-methoxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(3-oxo-2-methoxypropyl)theophylline.
Reduction: Formation of 7-(2-methoxypropyl)theophylline.
Substitution: Formation of various substituted theophylline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-(3-Hydroxy-2-methoxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other theophylline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 7-(3-hydroxy-2-methoxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, and allergens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Dyphylline: A water-soluble derivative of theophylline with similar therapeutic effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(3-Hydroxy-2-methoxypropyl)theophylline is unique due to the presence of the 3-hydroxy-2-methoxypropyl group at the 7-position. This modification can potentially enhance its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .
Eigenschaften
| 117069-94-0 | |
Molekularformel |
C11H16N4O4 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
InChI-Schlüssel |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


